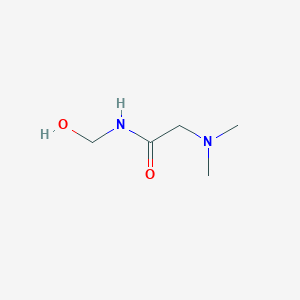![molecular formula C12H10N2O2 B13807594 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline CAS No. 885272-09-3](/img/structure/B13807594.png)
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is an organic compound with the molecular formula C12H10N2O2. It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 5th position and a partially hydrogenated ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline typically involves the nitration of 2,3-dihydro-1H-benzo[de]isoquinoline. One common method includes the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-benzo[de]isoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitumor agents.
Materials Science: The compound is used in the development of novel chemosensors and other functional materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antitumor applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group plays a crucial role in the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another nitro-substituted isoquinoline derivative with antitumor properties.
2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione: A compound with similar structural features but different functional groups, used in various chemical and biological studies.
Uniqueness
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to fully aromatic isoquinoline derivatives.
Propiedades
Número CAS |
885272-09-3 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)11-4-8-2-1-3-9-6-13-7-10(5-11)12(8)9/h1-5,13H,6-7H2 |
Clave InChI |
RURRBQCCPMRTRH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=CC(=CC(=C23)CN1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


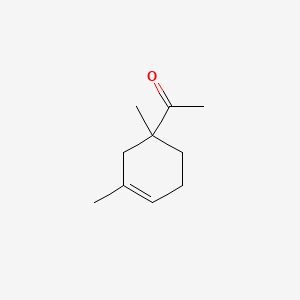

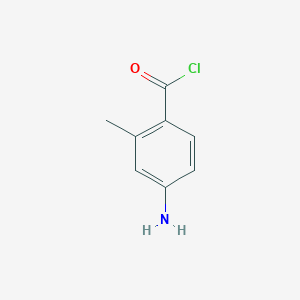
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
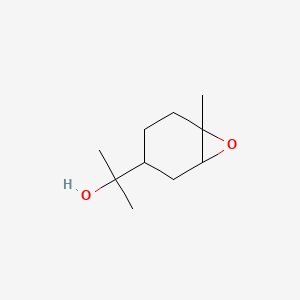

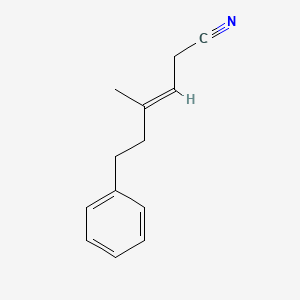
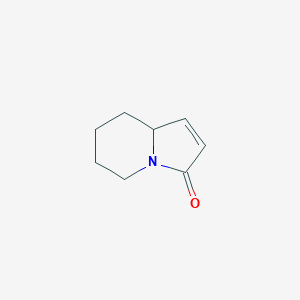
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)


![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

